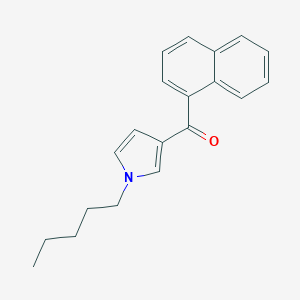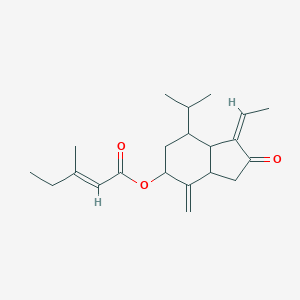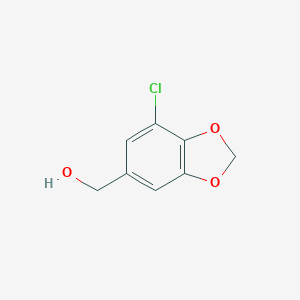
Cyclocommunol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Cyclocommunol wurde als ein Molekül mit signifikanter Antitumor-Aktivität identifiziert. Es hemmt das Wachstum von menschlichen Hepatom- und Magenkrebszellen mit IC50-Werten zwischen 16 und 80 µM . Dies deutet auf seine potenzielle Verwendung in der Krebsbehandlung, insbesondere bei Leber- und Magenkrebs, hin.
Antithrombozyten-Aktivität
Diese Verbindung zeigt auch eine starke Hemmung der Arachidonsäure (AA)- und Kollagen-induzierten Thrombozytenaggregation . Dies zeigt seine mögliche Anwendung bei der Vorbeugung von Blutgerinnseln, was für die kardiovaskuläre Gesundheit entscheidend ist.
Antityrosinase-Aktivität
This compound ist bekannt für seine Antityrosinase-Aktivitäten . Tyrosinase ist ein Enzym, das an der Melaninproduktion beteiligt ist, und Inhibitoren werden für kosmetische Anwendungen gesucht, um die Hyperpigmentierung zu reduzieren.
Zytotoxizität gegen Karzinomzellinien
Es zeigt Zytotoxizität gegen verschiedene Karzinomzellinien, einschließlich hepatozellulärem Karzinom (SMMC-7721) und Magenkarzinom (BGC-823 und SGC-7901) . Diese Zytotoxizität ist wertvoll für die Entwicklung von Chemotherapeutika.
Wirkmechanismus
Cyclocommunol is a prenylflavonoid that has been isolated from breadfruit . It has been shown to exhibit antityrosinase and antiplatelet activities , and has demonstrated significant anti-tumor activity .
Target of Action
This compound primarily targets cancer cells, specifically human hepatoma and gastric cancer cells . It has also shown a proapoptotic effect on oral squamous cell carcinoma (OSCC) .
Mode of Action
This compound interacts with its targets by inhibiting their growth . It exerts its anti-tumor activity by inducing apoptosis, a process of programmed cell death . This leads to a decrease in the viability of the targeted cancer cells .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been found to down-regulate the phosphorylation/expression of Akt/mTOR and Mcl-1 . This is accompanied by the generation of reactive oxygen species and the induction of autophagy .
Result of Action
The result of this compound’s action is a decrease in the viability of targeted cancer cells . This occurs in a caspase-dependent apoptotic manner . In addition, this compound has been shown to have a proapoptotic effect on OSCC .
Biochemische Analyse
Biochemical Properties
Cyclocommunol plays a crucial role in various biochemical reactions. It exhibits antityrosinase activity, which is essential in inhibiting the enzyme tyrosinase involved in melanin production . Additionally, this compound has antiplatelet activity, preventing platelet aggregation and thus reducing the risk of thrombosis . This compound interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it inhibits the growth of human hepatoma and gastric cancer cells by interacting with specific cellular targets .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces apoptosis in oral squamous cell carcinoma (OSCC) cells, leading to programmed cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of apoptosis-related genes and proteins, thereby promoting cell death in cancer cells . Additionally, this compound affects cellular metabolism by altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits tyrosinase activity by binding to the enzyme’s active site . This compound also induces changes in gene expression, particularly those related to apoptosis and cell cycle regulation . These molecular interactions contribute to its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its anticancer activity over time, with sustained effects on cellular function observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to normal tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes . This compound’s effects on metabolic flux and metabolite levels have been studied, revealing its role in modulating cellular metabolism . These interactions contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization patterns influence its interactions with cellular components and its overall biological effects.
Eigenschaften
IUPAC Name |
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPAPHWKVLGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317731 | |
| Record name | Cyclocommunol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclocommunol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
145643-96-5 | |
| Record name | Cyclocommunol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145643-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclocommunol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclocommunol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
| Record name | Cyclocommunol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Cyclocommunol?
A1: this compound has demonstrated several biological activities in scientific studies, including:
- Anti-inflammatory activity: this compound exhibits anti-inflammatory properties by inhibiting prostaglandin E2 (PGE2) production, suggesting potential cyclooxygenase-2 (COX-2) inhibitory activity. [, ]
- Anti-cancer activity: In vitro studies have shown that this compound exhibits potent inhibitory effects against human cancer cell lines, including PLC/PRF/5, KB, SMMC-7721, BGC-823, and SGC-7901. [, , ] This suggests its potential as an anti-cancer agent, though further research is needed.
- Antidiabetic activity: While not as potent as other compounds isolated from the same source, this compound showed moderate antidiabetic activity through the inhibition of the α-glucosidase enzyme. []
Q2: What is the structure of this compound and what is its molecular formula and weight?
A2: this compound is a prenylated flavonoid. Its structure consists of a flavonoid core with a prenyl group attached.
Q3: From what natural sources can this compound be isolated?
A3: this compound has been isolated from several plant species, including:
- Artocarpus integer var. silvestris (bark) []
- Artocarpus altilis []
- Artocarpus champeden []
- Morus nigra (bark) [, ]
- Morus alba []
- Artocarpus tonkinensis (roots) []
Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogues?
A4: While limited specific information is available on the SAR of this compound itself, studies on related γ-pyrone compounds, particularly xanthones, provide some insights []:
Q5: Are there any studies investigating the mechanism of action of this compound in inducing apoptosis in cancer cells?
A5: Yes, one study has shown that this compound induces apoptosis in human oral squamous cell carcinoma cells, at least partially, through a mechanism involving Mcl-1. [] Mcl-1 is an anti-apoptotic protein, and its downregulation can promote apoptosis. This suggests that this compound may exert its anti-cancer effects by modulating apoptotic pathways in cancer cells.
Q6: What analytical methods are commonly used to identify and quantify this compound?
A6: Researchers utilize various spectroscopic and chromatographic techniques to identify and quantify this compound:
- Spectroscopic methods: UV, IR, MS, 1D-NMR, and 2D-NMR are employed for structural elucidation and characterization. [, ]
- Chromatographic techniques: Column chromatography (silica gel, LH-20) and preparative HPLC are used for the isolation and purification of this compound from natural sources. [, ]
Q7: What is the historical context of this compound research?
A7: While pinpointing the exact discovery date of this compound is difficult, research on this compound and its related γ-pyrones has been ongoing for several decades. Early studies focused on isolating and characterizing these compounds from natural sources like the Morus and Artocarpus species. [] Over time, research interest expanded to investigating their biological activities, including anti-cancer [, ], anti-inflammatory [], and antidiabetic effects []. This growing body of research highlights the potential therapeutic applications of this compound and its analogues, prompting further investigation into their mechanisms of action and possible development into novel drug leads.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




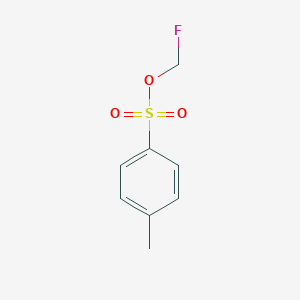
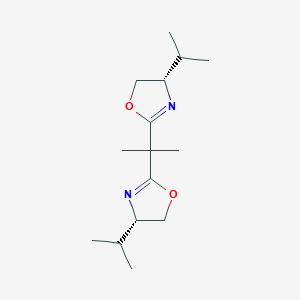

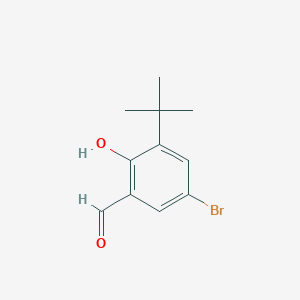

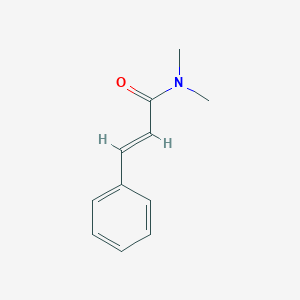
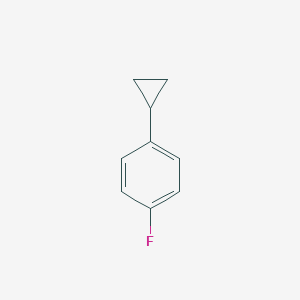
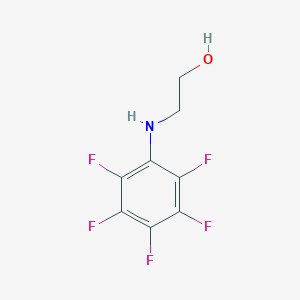
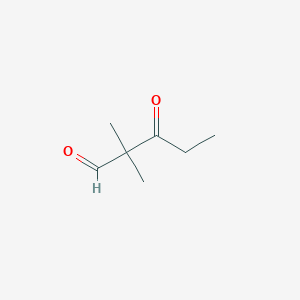
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)
